5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine
Overview
Description
5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound with the molecular formula C8H7ClN2. It is a derivative of pyrrolopyridine, characterized by the presence of a chlorine atom at the 5-position and a methyl group at the 2-position of the pyrrolo[2,3-B]pyridine ring system
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bothEGFR and BRAF V600E . These proteins play crucial roles in cell signaling pathways that regulate cell growth and survival.
Mode of Action
It’s suggested that the compound forms a hydrogen bond with a specific residue (g485) to improve its activity . This interaction could potentially alter the conformation of the target protein, thereby inhibiting its function.
Result of Action
Similar compounds have shown antiproliferative activity, suggesting that they may inhibit cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position . The reaction is usually carried out under reflux conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group at the 2-position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form various reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Major Products Formed
Substitution: Various substituted pyrrolopyridines depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced pyrrolopyridine derivatives.
Scientific Research Applications
5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-pyrrolo[2,3-B]pyridine: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-1H-pyrrolo[2,3-B]pyridine: Similar structure but lacks the chlorine atom at the 5-position.
5-Chloro-2-methyl-1H-pyrrolo[3,2-B]pyridine: Similar structure but with a different arrangement of the pyridine and pyrrole rings.
Uniqueness
5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of both the chlorine atom at the 5-position and the methyl group at the 2-position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEANKJGGQKQEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601297 | |
Record name | 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145934-81-2 | |
Record name | 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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